![molecular formula C17H12ClNO2S B12890776 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-82-7](/img/structure/B12890776.png)
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is a compound that features a quinoline moiety substituted with a chloro and methyl group, linked to a benzoic acid via a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound.
Attachment to Benzoic Acid: The final step involves the coupling of the quinoline-sulfanyl intermediate with benzoic acid, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 2-[(6-Chloroquinolin-4-yl)sulfanyl]benzoic acid
- 2-[(6-Methylquinolin-4-yl)sulfanyl]benzoic acid
- 2-[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid
Uniqueness
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is unique due to the combination of its substituents and the sulfanyl linkage, which confer specific chemical and biological properties. The presence of both chloro and methyl groups on the quinoline ring enhances its reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
88350-82-7 |
|---|---|
分子式 |
C17H12ClNO2S |
分子量 |
329.8 g/mol |
IUPAC 名称 |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H12ClNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21) |
InChI 键 |
DRNIDXIGWUCGDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


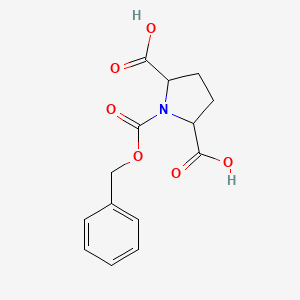
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
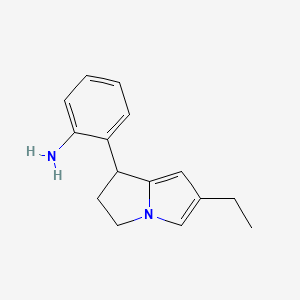

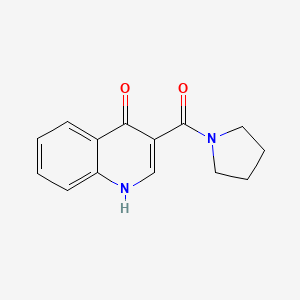
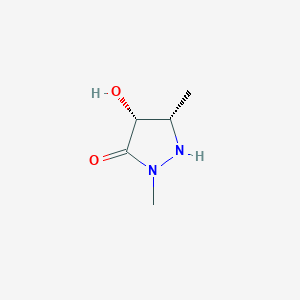

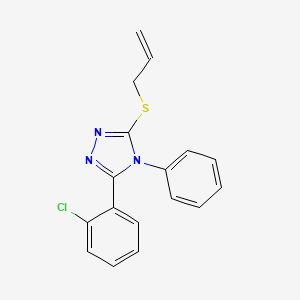


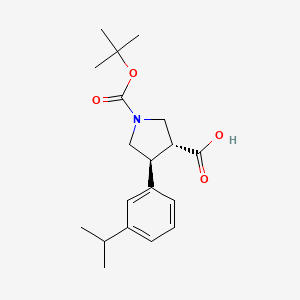
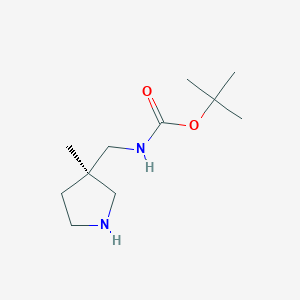
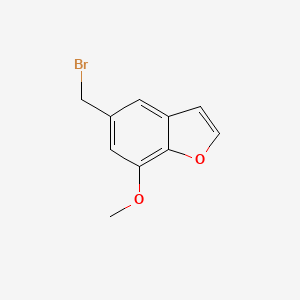
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
